molecular formula C11H18ClNO2 B1432967 1-(2,3-Dimethoxyphenyl)propan-1-amine hydrochloride CAS No. 1864062-10-1

1-(2,3-Dimethoxyphenyl)propan-1-amine hydrochloride

Cat. No. B1432967
M. Wt: 231.72 g/mol
InChI Key: CULQRXQANNIIAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(2,3-Dimethoxyphenyl)propan-1-amine hydrochloride is C11H18ClNO2. The InChI code is 1S/C11H17NO2/c1-4-9(12)8-6-5-7-10(13-2)11(8)14-3/h5-7,9H,4,12H2,1-3H3 .


Physical And Chemical Properties Analysis

1-(2,3-Dimethoxyphenyl)propan-1-amine hydrochloride is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Application 1: Synthesis of Tetrahydroisoquinoline Derivatives

  • Summary of the Application: The compound “1-(2,3-Dimethoxyphenyl)propan-1-amine” is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This compound is a key intermediate in the synthesis of various bioactive molecules.
  • Methods of Application or Experimental Procedures: The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
  • Results or Outcomes: The result of this process is the formation of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

Application 2: Transaminase-Mediated Synthesis

  • Summary of the Application: The compound is used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . These are pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives.
  • Methods of Application or Experimental Procedures: The synthesis involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . The process starts from prochiral ketones and results in the production of novel disubstituted 1-phenylpropan-2-amines .
  • Results or Outcomes: The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Application 3: Synthesis of Organic Compounds

  • Summary of the Application: The compound could potentially be used in the synthesis of organic compounds with a more sustainable perspective .
  • Methods of Application or Experimental Procedures: The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .
  • Results or Outcomes: The result of this process is the formation of new organic compounds .

Safety And Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H314, and H335, which mean harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation respectively .

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-4-9(12)8-6-5-7-10(13-2)11(8)14-3;/h5-7,9H,4,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULQRXQANNIIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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